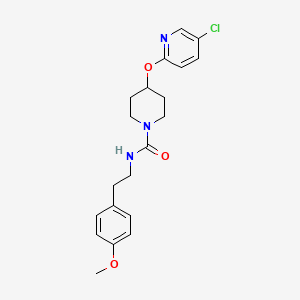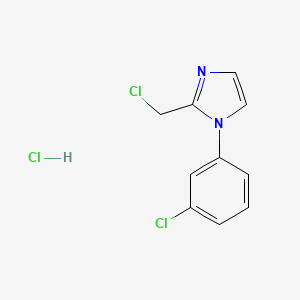
2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of imidazole and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride involves the reaction of 3-chlorobenzonitrile with ethylenediamine to form 1-(3-chlorophenyl)imidazole. This intermediate is then reacted with formaldehyde and hydrochloric acid to form 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride.
Starting Materials
3-chlorobenzonitrile, ethylenediamine, formaldehyde, hydrochloric acid
Reaction
Step 1: 3-chlorobenzonitrile is reacted with ethylenediamine in the presence of a solvent such as ethanol or methanol to form 1-(3-chlorophenyl)imidazole., Step 2: The intermediate 1-(3-chlorophenyl)imidazole is then reacted with formaldehyde and hydrochloric acid in the presence of a solvent such as acetic acid or water to form 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride., Step 3: The product is then isolated and purified using techniques such as filtration, crystallization, and recrystallization.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride is not fully understood, but it is believed to work by inhibiting the synthesis of DNA and RNA in microorganisms. This compound has also been shown to have an effect on the cell cycle, causing cell death in cancer cells.
Effets Biochimiques Et Physiologiques
2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to have an effect on the immune system, modulating cytokine production and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, making it a useful tool for researchers studying infectious diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride. One area of research is the development of new drugs based on this compound. Researchers are also exploring the potential use of this compound in combination with other drugs to enhance its antimicrobial activity. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the discovery of new targets for drug development.
Applications De Recherche Scientifique
The scientific research applications of 2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride are vast and varied. This compound has been studied for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2.ClH/c11-7-10-13-4-5-14(10)9-3-1-2-8(12)6-9;/h1-6H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJNOLUKIVKUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-(3-chlorophenyl)imidazole;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

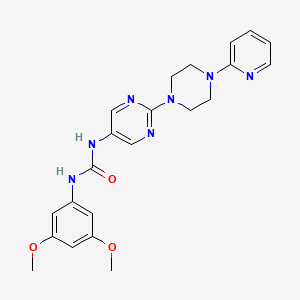
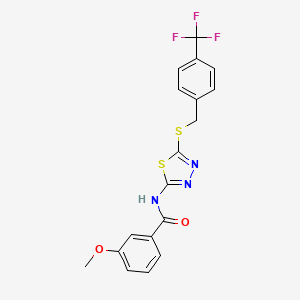
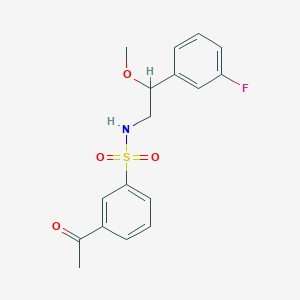
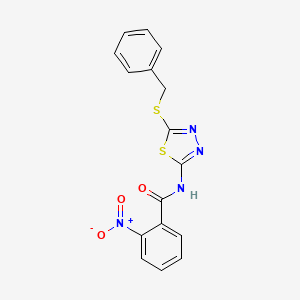
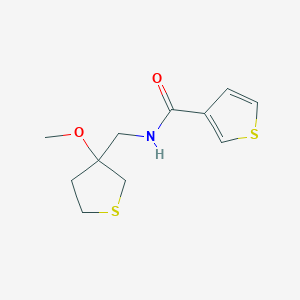
![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)
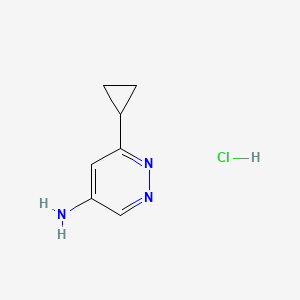
![3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)propanamide](/img/structure/B2901059.png)
![2-[(2-chloro-5-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2901062.png)
![N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2901063.png)
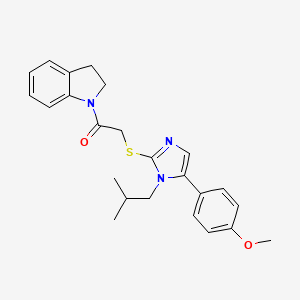
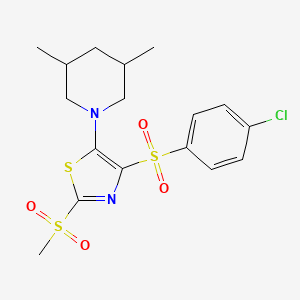
![8,9-Difluoro-5,10-dihydrobenzo[5,6]thiepino[2,3-b]pyridin-5-ol](/img/structure/B2901068.png)
